molecular formula C10H14N2O B1372606 1-Methyl-1-[(4-methylphenyl)methyl]urea CAS No. 1042782-27-3

1-Methyl-1-[(4-methylphenyl)methyl]urea

Cat. No. B1372606
M. Wt: 178.23 g/mol
InChI Key: WXZOHNLFXJLNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1-[(4-methylphenyl)methyl]urea, also known as MMU, is a chemical compound that has been studied for a variety of applications. MMU is a derivative of urea and is composed of a methyl group attached to a methylphenyl ring. It has been studied for its potential to be used in various scientific research applications, its mechanism of action, and its biochemical and physiological effects. In

Scientific Research Applications

Urea Biosensors

The development of urea biosensors is an important area of research, particularly for detecting and quantifying urea concentrations due to its presence in nature and the human body as a result of various processes. Excessive or insufficient urea levels can indicate various diseases and conditions, making its detection crucial in medical diagnostics. Different materials, including nanoparticles and conducting polymers, have been employed in urea biosensors to improve sensitivity and specificity (Botewad et al., 2021).

Urease Inhibitors

Research on urease inhibitors has gained traction due to their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid for urinary tract infections, its severe side effects highlight the need for discovering safer and more effective urease inhibitors (Kosikowska & Berlicki, 2011).

Urea in Ruminant Nutrition

Urea is used as a non-protein nitrogen source in ruminant diets, replacing feed proteins economically. The metabolism of urea in ruminants, facilitated by rumen bacterial urease, is crucial for microbial protein synthesis. This process is essential for meeting the protein requirements of ruminants, making the understanding and optimization of urea utilization in ruminants a significant field of study (Jin et al., 2018).

Ureas in Drug Design

Ureas play a vital role in drug design due to their unique hydrogen bonding capabilities, making them integral in modulating drug-target interactions. They are incorporated in small molecules displaying a wide range of bioactivities, highlighting the significance of the urea moiety in medicinal chemistry for enhancing drug selectivity, stability, and pharmacokinetic profiles (Jagtap et al., 2017).

Urea as a Hydrogen Carrier

The potential of urea as a hydrogen carrier for fuel cell power has been explored, offering a safe, sustainable, and long-term energy supply. Urea's advantages include non-toxicity, stability, and ease of transport and storage, making it an attractive option for addressing future hydrogen supply challenges (Rollinson et al., 2011).

properties

IUPAC Name

1-methyl-1-[(4-methylphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-3-5-9(6-4-8)7-12(2)10(11)13/h3-6H,7H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZOHNLFXJLNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1-[(4-methylphenyl)methyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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